2-(2-Methylphenoxy)ethanethioamide

Description

Overview of Thioamide Compounds in Advanced Organic Synthesis and Chemical Research

Thioamides, characterized by the R-C(=S)-N(R')R'' functional group, are sulfur analogs of amides that have garnered considerable attention in chemical research. unacademy.comorganic-chemistry.org They serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and are pivotal intermediates in various organic transformations. organic-chemistry.org The substitution of the amide oxygen with a sulfur atom imparts distinct chemical properties; thioamides are generally more reactive than their amide counterparts due to the weaker carbon-sulfur double bond (~130 kcal/mol) compared to the carbon-oxygen double bond (~170 kcal/mol). google.com This enhanced reactivity makes them valuable in constructing complex molecular architectures.

In medicinal chemistry, thioamides are recognized as important isosteres of the canonical amide bond. nih.gov This substitution can lead to improved metabolic stability, enhanced pharmacokinetic profiles, and novel biological activities. nih.gov The altered hydrogen bonding capabilities and greater affinity for certain metals also contribute to their unique biological and chemical behavior. organic-chemistry.orggoogle.com

Structural Characteristics of 2-(2-Methylphenoxy)ethanethioamide within the Broader Thioamide Class

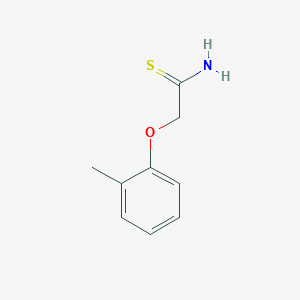

This compound is a primary thioamide featuring a 2-methylphenoxy group attached to the α-carbon. Its structure combines the key features of a thioamide with an aryloxy moiety. The core thioamide group, -C(=S)NH₂, is planar, and the C-N bond exhibits significant double bond character, leading to a higher rotational barrier compared to a typical C-N single bond. nih.gov

The C=S bond in thioamides is substantially longer (around 1.71 Å) than the C=O bond in amides (around 1.23 Å), and the van der Waals radius of sulfur is larger than that of oxygen. nih.gov These differences influence the molecule's conformation and its non-covalent interactions. The thioamide N-H protons are more acidic than amide N-H protons, making them better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen. nih.gov

Spectroscopically, thioamides display characteristic signals. The C=S bond typically shows a UV absorption maximum around 265 nm and an IR stretching frequency in the range of 1100-1140 cm⁻¹. nih.gov In ¹³C NMR spectroscopy, the thiocarbonyl carbon resonates significantly downfield, generally between 200 and 210 ppm. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Chemical Shift/Frequency Range |

| ¹H NMR | Ar-CH₃ | ~2.2-2.4 ppm (singlet) |

| -O-CH₂- | ~4.5-4.7 ppm (singlet) | |

| Ar-H | ~6.8-7.3 ppm (multiplets) | |

| -C(=S)NH₂ | ~9.0-10.0 ppm (broad singlets) | |

| ¹³C NMR | Ar-CH₃ | ~16-18 ppm |

| -O-CH₂- | ~70-75 ppm | |

| Aromatic C | ~110-158 ppm | |

| C=S | ~200-210 ppm | |

| IR Spectroscopy | N-H stretch | ~3100-3400 cm⁻¹ |

| C=S stretch | ~1100-1140 cm⁻¹ | |

| C-N stretch | ~1395-1420 cm⁻¹ |

Historical Context of Research on Phenoxy-Substituted Ethanethioamides

The synthesis of thioamides has a long history, with the Willgerodt-Kindler reaction, first reported in the late 19th and early 20th centuries, being a classical method. unacademy.comwikipedia.orgmsu.edu This reaction allows for the preparation of thioamides from aryl alkyl ketones, elemental sulfur, and an amine. wikipedia.org Over the years, numerous other methods for thioamide synthesis have been developed, including the thionation of amides using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.org

Research on phenoxy-substituted acetic acid derivatives and their corresponding amides has been extensive due to their wide range of biological activities, including herbicidal and medicinal properties. The conversion of these stable amides to the more reactive thioamides represents a logical step in the exploration of new chemical entities. While specific historical research focusing exclusively on this compound is not prominent in the literature, the synthesis and study of related aryloxyethanethioamides fit within the broader historical development of thioamide chemistry and the derivatization of biologically relevant scaffolds.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several reasons. The molecule combines two important pharmacophores: the phenoxyacetic acid motif, found in various drugs and agrochemicals, and the thioamide group, a known bioisostere with unique chemical properties.

The presence of the ortho-methyl group on the phenoxy ring introduces steric and electronic effects that can influence the molecule's conformation and reactivity compared to its unsubstituted or para-substituted analogs. A detailed study of its structural and electronic properties would provide valuable data for computational modeling and understanding structure-activity relationships in related compounds.

Furthermore, as a versatile synthetic intermediate, this compound could be a precursor to a variety of heterocyclic compounds, such as thiazoles, which are themselves important in medicinal chemistry. A thorough characterization of its reactivity would therefore open avenues for the synthesis of novel and potentially bioactive molecules. The limited specific data on this compound in the existing literature presents a clear gap in knowledge, making its systematic study a valuable contribution to the field of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7-4-2-3-5-8(7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNRYHKCACAJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297780 | |

| Record name | 2-(2-Methylphenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35370-81-1 | |

| Record name | 2-(2-Methylphenoxy)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35370-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methylphenoxy Ethanethioamide

Established Synthetic Pathways to 2-(2-Methylphenoxy)ethanethioamide

The traditional synthesis of thioamides like this compound often relies on well-established methods that have been refined over decades. These pathways are known for their reliability, though they may present challenges regarding reaction conditions and the use of hazardous reagents.

Thionation Reactions in the Synthesis of this compound

The most common and direct route to this compound involves the thionation of its corresponding amide precursor, 2-(2-Methylphenoxy)acetamide. This transformation is typically achieved using sulfur-transfer reagents.

Lawesson's Reagent: A widely used thionating agent is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). acs.orgorganic-chemistry.org The reaction generally involves heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene. acs.org This method is favored for its efficiency and applicability to a wide range of amides.

Phosphorus Pentasulfide (P₄S₁₀): Another classical reagent for this conversion is phosphorus pentasulfide. chemrxiv.orgnih.gov Similar to Lawesson's reagent, the reaction requires heating in a high-boiling point solvent. nih.gov While effective, P₄S₁₀ is notoriously sensitive to moisture and can be challenging to handle. nih.gov

A representative reaction scheme for the thionation of 2-(2-Methylphenoxy)acetamide is shown below:

Table 1: Comparison of Thionating Agents for Amide Conversion

| Thionating Agent | Typical Solvents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lawesson's Reagent | Toluene, Xylene | Reflux | High yields, good functional group tolerance | Can be expensive, requires anhydrous conditions |

Alternative Routes for the Generation of the Thioamide Moiety

Beyond the direct thionation of amides, other synthetic strategies can be employed to construct the thioamide functionality in this compound.

From Nitriles: One alternative involves the reaction of the corresponding nitrile, 2-(2-methylphenoxy)acetonitrile, with a source of sulfur. This can be achieved by bubbling hydrogen sulfide (B99878) gas through a solution of the nitrile, often in the presence of a base catalyst like triethylamine (B128534) or pyridine. google.com Another approach utilizes sodium hydrosulfide (B80085) (NaSH) or aqueous sodium sulfide (Na₂S·9H₂O). chemrxiv.orggoogle.comrsc.org

Willgerodt-Kindler Reaction: The Willgerodt-Kindler reaction offers a pathway to aryl thioamides and related structures. chemrxiv.orgrsc.orgresearchgate.net While typically applied to aryl alkyl ketones, modifications of this reaction could potentially be adapted to synthesize this compound from a suitable precursor. chemrxiv.org This multicomponent reaction generally involves heating a ketone or aldehyde with elemental sulfur and an amine. rsc.orgresearchgate.net

Novel and Sustainable Synthetic Approaches for this compound

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods for thioamide production. These approaches aim to reduce the use of hazardous materials and improve reaction conditions.

Catalytic Methods in Thioamide Synthesis

The development of catalytic systems for thioamide synthesis is a significant area of research. These methods often offer milder reaction conditions and improved selectivity. For instance, copper-catalyzed reactions have been reported for the synthesis of thioamides from various starting materials. mdpi.com While specific applications to this compound are not detailed, the general principles suggest that a catalytic approach could be developed, potentially using a copper catalyst to facilitate the reaction between a suitable precursor and a sulfur source.

Solvent-Free and Green Chemistry Principles in this compound Production

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained traction. ontosight.airesearchgate.net

Solvent-Free Synthesis: Thionation reactions can be performed under solvent-free conditions, for example, by mixing the reactants and exposing them to microwave irradiation. acs.orgresearchgate.net This technique not only reduces waste but can also significantly shorten reaction times and improve yields. researchgate.net For the synthesis of this compound, this would involve mixing 2-(2-Methylphenoxy)acetamide with a thionating agent like Lawesson's reagent and heating the mixture in a microwave reactor.

Green Solvents: The use of greener solvents, such as deep eutectic solvents (DES), presents another sustainable alternative. rsc.orgrsc.orgresearchgate.net These solvents are often biodegradable and can be recycled. rsc.orgresearchgate.net A potential green synthesis of this compound could involve a one-pot reaction of 2-(2-methylphenoxy)acetaldehyde, an amine, and elemental sulfur in a choline (B1196258) chloride-urea based DES. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

For instance, in a typical thionation reaction, a systematic study could be performed to determine the optimal conditions. This would involve varying the molar ratio of the thionating agent to the amide, testing different solvents, and monitoring the reaction progress over time at various temperatures. nih.govresearchgate.netmdpi.com

Table 2: Hypothetical Optimization of Thionation Reaction for this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amide:Reagent) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 80 | 4 | 1:0.5 | 65 |

| 2 | Toluene | 110 | 2 | 1:0.5 | 85 |

| 3 | Xylene | 140 | 1 | 1:0.5 | 92 |

| 4 | Toluene | 110 | 2 | 1:0.75 | 90 |

The data in the table above is representative and illustrates a potential optimization process. The results suggest that higher temperatures and solvent-free microwave conditions could lead to higher yields and shorter reaction times.

Reaction Mechanisms and Reactivity Profile of 2 2 Methylphenoxy Ethanethioamide

Nucleophilic and Electrophilic Reactivity of the Thioamide Group in 2-(2-Methylphenoxy)ethanethioamide

The thioamide group is characterized by a significant resonance contribution, which results in a high degree of double bond character in the C-N bond and a polarized C=S bond. This electronic structure gives rise to both nucleophilic and electrophilic centers within the same functional group. acs.orgacs.org

The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophilic center. It readily reacts with various electrophiles. researchgate.net In contrast, the thiocarbonyl carbon atom is electrophilic and susceptible to attack by nucleophiles. acs.orgacs.org This dual reactivity is a hallmark of thioamides and is more pronounced compared to their amide counterparts. nih.gov

Electrophilic Reactivity: The thiocarbonyl carbon of this compound is an electrophilic site. It can be attacked by a range of nucleophiles, including amines, and organometallic reagents. nih.govresearchgate.net The outcome of these reactions can vary, leading to addition products or, in some cases, cleavage of the C-S or C-N bond.

A comparative overview of the reactive sites is presented in the table below:

| Reactive Site | Nature | Potential Reactions |

| Sulfur Atom | Nucleophilic | Alkylation, Acylation, Reaction with soft electrophiles |

| Carbonyl Carbon | Electrophilic | Nucleophilic addition, Cyclization reactions |

| Nitrogen Atom | Nucleophilic | Deprotonation followed by reaction with electrophiles |

| α-Carbon | Acidic Protons | Enolate formation and subsequent reaction |

Investigation of Tautomeric Equilibria in this compound

Thioamides, including this compound, can exist in two tautomeric forms: the thione form and the thiol (or imidothiol) form. scispace.comresearchgate.net The equilibrium between these two forms is a critical aspect of their chemistry, influencing their spectroscopic properties and reactivity.

Generally, the thione form is the predominant tautomer in the gas phase and in non-polar solvents. scispace.comnih.gov However, the position of the equilibrium can be affected by factors such as the solvent, temperature, and the electronic nature of the substituents. rsc.org For simple thioamides like thioacetamide (B46855) and thiobenzamide, the thione form is significantly more stable, with pKT values indicating a very low proportion of the thiol form. scispace.com In some cases, particularly in heterocyclic systems or in polar solvents like DMSO, the thiol tautomer can be present in significant concentrations. researchgate.net

The tautomeric equilibrium for this compound is expected to favor the thione form. The equilibrium can be studied using spectroscopic techniques such as NMR, where the presence of distinct signals for the SH proton (in the thiol form) and the NH protons (in the thione form) can provide quantitative information. researchgate.net Mass spectrometry has also been employed to study thioamide tautomerism in the gas phase. tsijournals.com

The following table summarizes the pKT values for some simple thioamides, illustrating the general preference for the thione form.

| Thioamide | pKT |

| Thioacetamide | -8.6 |

| N-Methylthioacetamide | -9.6 |

| Thiobenzamide | -8.3 |

| N-Methylthiobenzamide | -8.9 |

Data sourced from Kjellin and Sandström (1973). scispace.com

Rearrangement Reactions Involving this compound

Thioamides can undergo several types of rearrangement reactions, often leading to the formation of new carbon-sulfur or carbon-nitrogen bonds. One of the most well-known rearrangements involving thioamides is the Willgerodt-Kindler reaction. This reaction typically involves an aryl alkyl ketone, an amine, and elemental sulfur, and it can be used to synthesize arylthioamides. wikipedia.org While not a direct rearrangement of this compound itself, the principles of the Kindler modification are relevant to thioamide chemistry. organic-chemistry.orgorganic-chemistry.org

Another potential rearrangement, though less common for thioamides, is analogous to the Beckmann rearrangement of oximes, which converts them into amides. acs.org Given the structural similarities, under specific conditions, a derivative of this compound might undergo a rearrangement to form a new molecular scaffold.

Mechanistic Studies of Heterocyclic Ring Formation Utilizing this compound as a Precursor

Thioamides are exceptionally useful building blocks in the synthesis of a wide variety of heterocyclic compounds, particularly those containing sulfur and nitrogen. acs.orgacs.orgchim.it The dual nucleophilic (at sulfur) and electrophilic (at carbon) nature of the thioamide group makes it an ideal synthon for cyclization reactions. acs.org

A classic example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone to form a thiazole ring. acs.org In the case of this compound, reaction with an α-haloketone would proceed via initial S-alkylation by the α-haloketone, followed by intramolecular cyclization through the attack of the thioamide nitrogen onto the ketone carbonyl, and subsequent dehydration to yield a substituted thiazole.

Furthermore, this compound can be used in multicomponent reactions to construct complex heterocyclic systems. For instance, condensation with carbonyl compounds and other reagents can lead to the formation of substituted pyridines or other nitrogen- and sulfur-containing heterocycles. researchgate.net The versatility of thioamides in heterocyclic synthesis is a cornerstone of modern synthetic organic chemistry. chim.it

Reactivity of the Phenoxy and Methylphenyl Moieties in this compound

The phenoxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The methyl group is also an activating, ortho- and para-directing group. noaa.govstackexchange.com Therefore, the aromatic ring of the 2-methylphenoxy moiety is susceptible to electrophilic attack, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the ether oxygen and the methyl group would synergistically activate the positions para to the ether linkage and ortho/para to the methyl group. A method for the chlorination of 2-methylphenoxyacetic acid, a related compound, has been described, indicating the feasibility of electrophilic substitution on this ring system. google.com

The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. towson.edulibretexts.org Such a cleavage would result in the formation of 2-methylphenol (o-cresol) and a derivative of the ethanethioamide side chain. noaa.govwikipedia.org

Structural Elucidation and Conformational Analysis of 2 2 Methylphenoxy Ethanethioamide

Advanced Spectroscopic Characterization Techniques for 2-(2-Methylphenoxy)ethanethioamide

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. High-resolution NMR, FTIR, Raman, and mass spectrometry provide complementary information to build a complete picture of the atomic connectivity and chemical environment within the this compound molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the 2-methylphenyl ring would appear as a complex multiplet in the downfield region, typically between δ 6.8 and 7.3 ppm. The methyl group attached to the phenyl ring would give rise to a singlet at approximately δ 2.2 ppm. The methylene (B1212753) protons of the ethyl group, being adjacent to the oxygen atom, are expected to resonate as a singlet around δ 4.7 ppm. The two protons of the thioamide group (-CSNH₂) are anticipated to appear as two separate broad singlets in the range of δ 9.0-10.0 ppm, due to hindered rotation around the C-N bond and their different spatial environments relative to the thiocarbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The thiocarbonyl carbon (C=S) is expected to be the most downfield signal, appearing around δ 200 ppm. The carbons of the aromatic ring would resonate in the δ 110-155 ppm region, with the carbon bearing the oxygen atom being the most downfield among them. The methyl carbon would produce a signal in the aliphatic region, around δ 16 ppm. The methylene carbon adjacent to the oxygen is expected at approximately δ 70 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ar-H | 6.8 - 7.3 (m) | 110 - 155 |

| -CH₃ | ~2.2 (s) | ~16 |

| -O-CH₂- | ~4.7 (s) | ~70 |

| -CSNH₂ | ~9.0-10.0 (br s) | ~200 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. s = singlet, m = multiplet, br s = broad singlet.

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are often complementary.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary thioamide group should appear as two distinct bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected in the 3100-2850 cm⁻¹ range. A strong band corresponding to the C=S stretching vibration, a key feature of thioamides, is anticipated around 1200-1050 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would likely produce strong bands in the 1250-1000 cm⁻¹ region. Bending vibrations for the N-H group are expected around 1650-1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring stretching vibrations are expected to give strong signals in the 1600-1400 cm⁻¹ region. The C=S stretching vibration, while sometimes weak in the IR spectrum, can show a strong band in the Raman spectrum. The symmetric C-O-C stretch may also be Raman active.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3100 | 3300 - 3100 | Stretching |

| C-H (aromatic) | 3100 - 3000 | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | 3000 - 2850 | Stretching |

| C=S | 1200 - 1050 | 1200 - 1050 | Stretching |

| C-O-C | 1250 - 1000 | 1250 - 1000 | Asymmetric/Symmetric Stretching |

| N-H | 1650 - 1550 | - | Bending |

| C=C (aromatic) | 1600 - 1400 | 1600 - 1400 | Stretching |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₁NOS), the exact mass of the molecular ion [M]⁺ can be calculated. The observation of the molecular ion peak with high mass accuracy in the HRMS spectrum would confirm the elemental formula of the compound. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure, with expected fragments corresponding to the loss of the thioamide group or cleavage of the ether bond.

X-ray Crystallographic Analysis of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can reveal the precise bond lengths, bond angles, and torsion angles of the molecule, as well as how the molecules are packed in the crystal lattice. nih.gov

A single-crystal X-ray diffraction study of this compound would reveal its solid-state conformation. The planarity of the thioamide group is a key feature, and the orientation of the 2-methylphenoxy group relative to the ethanethioamide chain would be determined by the torsion angles around the C-O and C-C single bonds. The packing of the molecules in the crystal lattice would likely be influenced by a combination of van der Waals forces and more specific intermolecular interactions.

The primary thioamide group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=S). Therefore, it is highly probable that the crystal structure of this compound would be dominated by a network of intermolecular hydrogen bonds. The most common hydrogen bonding motif in primary thioamides is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···S hydrogen bonds. The presence of the bulky 2-methylphenoxy group might influence this typical packing, potentially leading to other hydrogen bonding arrangements, such as chains or sheets. The analysis of these intermolecular interactions is fundamental to understanding the supramolecular chemistry of this compound.

Conformational Isomerism and Rotational Barriers in this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental or computational data regarding the conformational isomerism and rotational barriers of this compound. While general principles of conformational analysis can be applied to predict its likely behavior, specific quantitative data such as dihedral angles of stable conformers and the energy barriers for rotation around its flexible bonds are not available in the public domain.

The flexibility of this compound arises primarily from the rotation around several key single bonds:

The C(aryl)-O bond, connecting the 2-methylphenyl group to the ethoxy side chain.

The O-C(ethyl) bond.

The C(ethyl)-C(thioamide) bond.

The C-N bond of the thioamide group.

The interplay of rotations around these bonds would give rise to a complex potential energy surface with multiple local minima, corresponding to different stable conformers. The relative energies of these conformers would be determined by a balance of steric hindrance, particularly from the ortho-methyl group on the phenyl ring, and electronic effects such as conjugation and intramolecular hydrogen bonding.

The rotational barrier around the C(aryl)-O bond is expected to be influenced by the steric clash between the ortho-methyl group and the ethanethioamide moiety. Similarly, rotation around the O-C(ethyl) and C(ethyl)-C(thioamide) bonds would be governed by steric interactions between the bulky phenyl group and the thioamide group. The thioamide group itself can exhibit E/Z isomerism, further contributing to the conformational landscape.

Without experimental data from techniques like X-ray crystallography or NMR spectroscopy, or computational results from quantum chemical calculations, any discussion of specific dihedral angles or the precise energy values of rotational barriers for this compound would be purely speculative. Further research is required to elucidate the detailed structural and conformational properties of this compound.

Theoretical and Computational Investigations of 2 2 Methylphenoxy Ethanethioamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed information about electron distribution, molecular orbital energies, and ground-state geometries.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. mdpi.com For 2-(2-Methylphenoxy)ethanethioamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate the nature of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netajrcps.com

For this compound, the HOMO is expected to be localized primarily on the thioamide group, specifically on the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The electron-rich 2-methylphenyl ring also contributes to the HOMO. The LUMO, conversely, is anticipated to be centered on the C=S bond of the thioamide group, which acts as the primary electron-accepting site.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description of Electron Density Distribution |

| HOMO | -6.25 | Primarily located on the thioamide (S and N atoms) and the π-system of the methylphenyl ring. |

| LUMO | -1.58 | Concentrated on the π* orbital of the C=S bond. |

| HOMO-LUMO Gap | 4.67 | Indicates moderate chemical reactivity. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Ab Initio Calculations of Ground State Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous, albeit computationally intensive, way to determine the ground-state properties of a molecule from first principles. These calculations can predict geometric parameters like bond lengths, bond angles, and dihedral angles with high accuracy.

For this compound, ab initio calculations would reveal the optimized three-dimensional structure. Key parameters of interest include the C=S and C-N bond lengths of the thioamide group, which are indicative of the degree of resonance and double bond character. The geometry of the ether linkage and the orientation of the 2-methylphenyl group relative to the rest of the molecule would also be determined.

Table 2: Predicted Ground State Geometrical Parameters for this compound from Ab Initio Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=S | ~1.68 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | N-C-S | ~125° |

| Dihedral Angle | C-O-C-C | ~175° (anti-periplanar) |

Note: These values are estimations based on standard bond lengths and angles for similar functional groups and would be refined by specific ab initio calculations.

Computational Analysis of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By mapping potential energy surfaces and analyzing electron distribution, chemists can identify reactive sites and predict reaction mechanisms.

Transition State Characterization for Thioamide Reactions

Thioamides undergo various reactions, such as hydrolysis, alkylation, and transamidation. nih.govmdpi.com Understanding the mechanisms of these reactions requires the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate.

Computational methods can be used to locate the TS for a given reaction of this compound. For instance, in a hydrolysis reaction, the calculations would model the approach of a water molecule and the subsequent bond-breaking and bond-forming steps. The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's feasibility. The presence of the bulky 2-methylphenoxy group may introduce steric hindrance, influencing the energy barrier of the transition state. researchgate.net

Electrostatic Potential Mapping and Nucleophilicity/Electrophilicity Predictions

The molecular electrostatic potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show:

A region of strong negative potential (red) around the sulfur atom, confirming its nucleophilic character and its role as a primary site for electrophilic attack.

A region of negative potential around the oxygen atom of the ether group.

Regions of positive potential (blue) around the hydrogen atoms of the thioamide's NH2 group, indicating their acidic nature.

The carbon atom of the C=S group would exhibit a degree of positive potential, making it an electrophilic center.

This information is critical for predicting how the molecule will interact with other reagents. organic-chemistry.org

Molecular Dynamics Simulations for Conformational Flexibility of this compound

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular dynamics (MD) simulations provide a way to study this flexibility by simulating the atomic motions over time. niscpr.res.innih.gov

For this compound, MD simulations would be particularly insightful for understanding the conformational landscape arising from several rotatable bonds:

C-N bond of the thioamide: Rotation around this bond is restricted due to its partial double bond character, but it can interconvert between cis and trans isomers.

O-C and C-C bonds of the ethanoxy chain: Rotation around these bonds determines the spatial relationship between the thioamide group and the aromatic ring.

MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent), the energy barriers between different conformers, and the timescales of conformational transitions. osti.govmdpi.com This information is crucial for understanding how the molecule's shape influences its properties and interactions.

No Publicly Available Data for Ligand Docking Simulations of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific theoretical and computational investigations focusing on the ligand docking simulations of this compound with model active sites have been found in publicly accessible literature.

Extensive searches were conducted using various keywords and chemical identifiers for the compound, including "this compound," "2-(o-tolyloxy)ethanethioamide," and related terms in conjunction with "ligand docking," "molecular docking," "computational analysis," and "in silico studies." The search aimed to uncover research detailing the binding interactions, binding affinity, and conformational analysis of this specific compound with any protein targets or model active sites to elucidate its mechanistic insights.

Therefore, it is not possible to provide the requested detailed research findings, data tables, or an analysis for the section on "Ligand Docking Simulations with Model Active Sites for Mechanistic Insight (excluding biological outcomes)." The generation of such content without supporting scientific literature would be speculative and would not adhere to the required standards of scientific accuracy.

Should research on the computational and theoretical investigations of this compound become publicly available in the future, a detailed article can be composed.

Synthesis and Exploration of Novel Derivatives and Analogs of 2 2 Methylphenoxy Ethanethioamide

Design Principles for Structural Modification of 2-(2-Methylphenoxy)ethanethioamide

The structural modification of this compound is guided by established principles of medicinal chemistry aimed at exploring and optimizing its potential biological activities. The core scaffold presents several sites for modification: the thioamide nitrogen (N), the sulfur (S) atom, the phenoxy ring, and the methyl group on the phenyl ring.

The primary thioamide group is a key site for derivatization. N-substitution allows for the introduction of a wide variety of functional groups, which can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are crucial for influencing the molecule's interaction with biological targets. For instance, introducing alkyl, aryl, or heterocyclic moieties can explore new binding pockets in a target protein.

The sulfur atom of the thioamide is another focal point for modification. S-alkylation or S-acylation can alter the electronic properties and reactivity of the scaffold. Such modifications can also serve as a handle for further functionalization or for creating prodrugs that release the active thioamide in vivo.

Finally, the ethylene (B1197577) linker between the phenoxy group and the thioamide can also be a target for modification, although this falls slightly outside the direct derivatization of the core scaffold as defined. Altering the length or rigidity of this linker could fine-tune the spatial orientation of the key functional groups.

Synthesis of N-Substituted and S-Substituted this compound Analogs

The synthesis of N- and S-substituted analogs of this compound can be achieved through well-established synthetic methodologies. The parent compound, this compound, can be synthesized from 2-(2-methylphenoxy)acetonitrile by reaction with hydrogen sulfide (B99878) in the presence of a base, or by treating the corresponding amide, 2-(2-methylphenoxy)acetamide, with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

N-Substituted Analogs:

N-substituted derivatives are typically prepared by reacting this compound with various electrophiles under basic conditions. For example, alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and arylation through cross-coupling reactions are common strategies.

| Entry | Reagent | Product | Reaction Conditions |

| 1 | Benzyl bromide | N-Benzyl-2-(2-methylphenoxy)ethanethioamide | K2CO3, Acetone, reflux |

| 2 | Acetyl chloride | N-Acetyl-2-(2-methylphenoxy)ethanethioamide | Pyridine, CH2Cl2, 0 °C to rt |

| 3 | Phenyl isocyanate | 1-(2-(2-Methylphenoxy)acetyl)-3-phenylthiourea | Triethylamine (B128534), THF, rt |

S-Substituted Analogs:

S-substitution is generally achieved by treating the thioamide with an electrophile under conditions that favor S-attack. This is often accomplished by first forming the thioimidate anion with a suitable base.

| Entry | Reagent | Product | Reaction Conditions |

| 1 | Methyl iodide | Methyl 2-(2-methylphenoxy)ethanethioimidate | NaH, THF, 0 °C to rt |

| 2 | Phenacyl bromide | S-(2-Oxo-2-phenylethyl) 2-(2-methylphenoxy)ethanethioimidate | NaOEt, EtOH, rt |

| 3 | 2-Chloro-N-phenylacetamide | S-(2-(Phenylamino)-2-oxoethyl) 2-(2-methylphenoxy)ethanethioimidate | K2CO3, DMF, 60 °C |

Cyclization Reactions to Form Heterocyclic Systems Incorporating the this compound Scaffold

The thioamide functionality is a versatile precursor for the synthesis of various heterocyclic systems due to its enhanced nucleophilicity and reactivity compared to amides. nih.gov Cyclization reactions often involve the reaction of the thioamide with bifunctional electrophiles.

One common strategy is the Hantzsch thiazole (B1198619) synthesis, where the thioamide reacts with an α-haloketone to form a thiazole ring. For example, the reaction of this compound with chloroacetone (B47974) would yield 2-((2-methylphenoxy)methyl)-4-methylthiazole.

Another important cyclization is the formation of 1,3,4-thiadiazoles. This can be achieved by reacting the thioamide with an acyl hydrazide followed by cyclization of the resulting intermediate, or by direct reaction with a hydrazine (B178648) and an oxidizing agent.

| Reactant 1 | Reactant 2 | Resulting Heterocycle | General Reaction Type |

| This compound | α-Halo ketone (e.g., phenacyl bromide) | Thiazole | Hantzsch Thiazole Synthesis |

| This compound | Hydrazine hydrate, Carbon disulfide | 1,3,4-Thiadiazole | Thiadiazole Formation |

| This compound | α,β-Unsaturated ketone | Dihydropyrimidine-2-thione | Biginelli-type Reaction |

Derivatization at the Phenoxy and Methylphenyl Moieties

Further diversification of the this compound scaffold can be achieved by introducing substituents onto the aromatic ring. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing ether and methyl groups must be considered. The ortho- and para-directing nature of the ether and methyl groups will influence the position of new substituents.

For instance, nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, likely at the positions ortho and para to the activating groups. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst. Friedel-Crafts acylation or alkylation can introduce further carbon-based substituents.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO3, H2SO4 | 2-(4-Nitro-2-methylphenoxy)ethanethioamide |

| Bromination | Br2, FeBr3 | 2-(4-Bromo-2-methylphenoxy)ethanethioamide |

| Acylation | Acetyl chloride, AlCl3 | 2-(4-Acetyl-2-methylphenoxy)ethanethioamide |

Structure-Reactivity Relationship Studies of this compound Derivatives

Structure-reactivity relationship (SRR) studies are essential for understanding how structural modifications influence the chemical reactivity and, by extension, the biological activity of the derivatives. By systematically altering the structure of this compound and evaluating the impact on its properties, a deeper understanding of its chemical behavior can be gained.

For example, the electronic effects of substituents on the phenoxy ring can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). A study could involve measuring the pKa of the thioamide proton for a series of derivatives with electron-donating and electron-withdrawing groups on the phenyl ring.

The reactivity of the thioamide towards nucleophiles and electrophiles can also be systematically studied. For instance, the rate of S-alkylation could be measured for a series of N-substituted analogs to understand the steric and electronic effects of the N-substituent on the nucleophilicity of the sulfur atom.

| Derivative Series | Property Measured | Anticipated Trend |

| Phenyl-substituted analogs (e.g., -NO2, -Cl, -OCH3) | pKa of the thioamide N-H | Electron-withdrawing groups decrease pKa (increase acidity) |

| N-Alkyl substituted analogs (e.g., -CH3, -iPr, -tBu) | Rate of reaction with an electrophile | Increasing steric bulk decreases reaction rate |

| S-Alkyl substituted analogs | Stability towards hydrolysis | Electron-donating groups on the alkyl chain may increase stability |

These studies provide valuable insights into the chemical nature of the this compound scaffold and its derivatives, which is crucial for the rational design of new molecules with desired properties.

Research Applications of 2 2 Methylphenoxy Ethanethioamide As a Synthetic Intermediate and Probe

Role as a Precursor in the Synthesis of Advanced Organic Scaffolds

The thioamide group is a valuable synthon in organic synthesis, primarily due to its enhanced reactivity compared to its amide counterpart. nih.gov The presence of both nucleophilic (sulfur and nitrogen) and electrophilic (thiocarbonyl carbon) centers allows for a wide range of chemical transformations. acs.org Consequently, 2-(2-Methylphenoxy)ethanethioamide is a promising precursor for the synthesis of various heterocyclic compounds. acs.orgresearchgate.net

The reaction of thioamides with dielectrophilic reagents can lead to the formation of important heterocyclic systems such as thiazoles, thiazolines, and thiazines. acs.org For instance, the reaction of a thioamide with an α-haloketone, known as the Hantzsch thiazole (B1198619) synthesis, can yield substituted thiazoles. mdpi.com In the context of this compound, this would involve the condensation with an appropriate α-haloketone to produce a thiazole derivative bearing the 2-methylphenoxyethyl substituent. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials. researchgate.net

Furthermore, the thioamide functionality can participate in cycloaddition reactions. For example, photochemical [2+2] cycloaddition reactions of thioamides with alkenes or furans have been reported to yield complex heterocyclic structures. acs.org The specific reactivity of this compound in such transformations would be influenced by the electronic and steric nature of the 2-methylphenoxy group. The versatility of thioamides as building blocks makes them attractive intermediates in the construction of diverse molecular architectures. researchgate.net

Application in Coordination Chemistry as a Ligand for Metal Complexes

Thioamides exhibit a strong affinity for various metal ions, making them effective ligands in coordination chemistry. researchgate.netlpnu.ua The sulfur atom of the thioamide group is a soft donor and readily coordinates to soft metal ions, while the nitrogen atom can also participate in coordination, leading to the formation of stable chelate rings. lpnu.ua This coordination behavior is fundamental to the application of this compound in the design and synthesis of novel metal complexes.

The coordination of this compound to metal centers can result in complexes with interesting structural and electronic properties. The specific geometry and stability of these complexes would depend on the nature of the metal ion, the coordination mode of the ligand, and the steric influence of the 2-methylphenoxy group. Research in this area often focuses on the synthesis and characterization of these metal complexes, exploring their potential applications in various fields, although specific catalytic performance is beyond the scope of this discussion. lpnu.ua The development of new coordination compounds with thioamide ligands remains an active area of research, driven by the quest for new materials with unique properties. lpnu.ua

Use in Material Science Research as a Building Block for Polymers or Supramolecular Structures

The unique properties of the thioamide group, including its strong hydrogen-bonding capabilities and potential for self-assembly, make it a valuable component in materials science. tue.nl The incorporation of this compound into polymers or supramolecular assemblies can impart specific functionalities and properties to the resulting materials.

Recent research has demonstrated the direct radical copolymerization of thioamides with vinyl monomers to create polymers with degradable thioether bonds in their backbones. acs.org This approach allows for the introduction of sulfur atoms into the main chain, leading to materials with tunable degradation properties. acs.org The 2-methylphenoxy group in this compound could further influence the properties of such polymers, such as their solubility and thermal stability. Additionally, thioamides have been incorporated into polymers of intrinsic microporosity (PIMs) to enhance their gas transport properties. acs.org

In the realm of supramolecular chemistry, the directional hydrogen-bonding of thioamides has been exploited to create well-ordered, one-dimensional helical supramolecular polymers. tue.nl The self-assembly of molecules like this compound could be directed by these intermolecular interactions, leading to the formation of complex and functional supramolecular architectures. The interplay between the thioamide's hydrogen bonding and the steric and electronic effects of the 2-methylphenoxy group would be crucial in determining the final structure and properties of these assemblies. nih.gov

Development of Spectroscopic Probes Utilizing the Thioamide Moiety

The substitution of an amide with a thioamide introduces significant changes in spectroscopic properties, a feature that has been widely exploited in the development of chemical probes. nih.gov The thioamide C=S bond exhibits a distinct UV absorption maximum compared to the amide C=O bond, typically in the range of 265 nm. nih.gov This red-shifted absorption allows for selective excitation and monitoring in the presence of other chromophores.

This property is central to the design of "turn-on" fluorescent sensors. In such systems, a fluorophore is held in close proximity to a thioamide, which acts as a quencher through a photoinduced electron transfer (PET) mechanism. acs.org Upon a specific event, such as enzymatic cleavage of a peptide bond, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. acs.orgnih.gov this compound could serve as a fundamental building block for such probes, where the thioamide moiety acts as the quenching unit. The modular nature of this design allows for the development of sensors for a wide range of biological processes. rsc.orgresearchgate.net

Mechanistic Probes for Studying Enzymatic Reactions

The isosteric replacement of an amide oxygen with sulfur in a substrate molecule provides a powerful tool for probing the mechanisms of enzymatic reactions. nih.gov This substitution can alter the substrate's reactivity and its interactions within the enzyme's active site, offering valuable insights into the catalytic process. nih.gov

Thioamide-containing peptides have been used to study the activity of various proteases. nih.govnih.gov The altered electronic and steric properties of the thioamide bond can affect the rate of enzymatic cleavage, providing information about the importance of specific hydrogen bonds and other interactions for substrate recognition and catalysis. nih.gov While the intrinsic reactivity of a thioamide is greater than that of an amide, its ability to bind productively within a protease active site is often diminished, leading to slower cleavage rates. nih.gov By incorporating a structure like this compound into a larger peptide substrate, researchers can investigate how the enzyme accommodates this modification and what it reveals about the catalytic mechanism.

Advanced Analytical Techniques for Characterization and Purity Assessment in 2 2 Methylphenoxy Ethanethioamide Research

Chromatographic Separations for Isolation and Purity Determination

Chromatographic techniques are indispensable for the separation of 2-(2-Methylphenoxy)ethanethioamide from starting materials, byproducts, and degradants, as well as for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. jptcp.com A robust HPLC method for this compound would likely be developed using a reversed-phase approach, which separates compounds based on their hydrophobicity. jptcp.com

A typical HPLC method would involve a C18 stationary phase, which is a common choice for its versatility and ability to retain a wide range of organic molecules. jptcp.comrasayanjournal.co.in The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the gradient being optimized to achieve the best separation of the target compound from any impurities. jptcp.comsielc.com The inclusion of a buffer, such as phosphate, might be necessary to control the pH and ensure consistent retention times. rasayanjournal.co.in Detection is often achieved using a UV detector, as the aromatic ring and thioamide group in this compound are expected to have strong UV absorbance. sielc.comufrgs.br For quantitative analysis, a calibration curve would be constructed using standards of known concentration. jptcp.com

Since the structure of this compound contains a stereocenter, chiral HPLC may be necessary to separate its enantiomers. chiralpedia.comnih.gov This could be achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. chiralpedia.comsapub.org

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Proposed Value/Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts that may be present in the final product or arise during synthesis. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint. whitman.edu

For this compound, GC-MS analysis would be particularly useful for detecting residual starting materials or low molecular weight byproducts. The fragmentation pattern in the mass spectrum would be critical for structural elucidation. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene (B151609) ring. whitman.edublogspot.com Key fragmentation pathways would likely involve cleavage at the β-bond to the aromatic ring and at the C-O bond alpha to the ring. whitman.edublogspot.com

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 181 | [M]+• (Molecular Ion) |

| 107 | [C7H7O]+ (Methylphenoxy fragment) |

| 77 | [C6H5]+ (Phenyl fragment) |

| 74 | [C2H4NS]+ (Thioacetamide fragment) |

Quantitative Spectroscopic Methods for Concentration Determination in Research Solutions

Spectroscopic methods offer a rapid and non-destructive way to determine the concentration of this compound in solution, which is essential for various research applications.

UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for quantitative analysis. ufrgs.br The Beer-Lambert law forms the basis of this technique, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. Thioamides are known to exhibit a red-shifted π→π* absorption compared to their amide counterparts. nih.gov The aromatic ring in this compound would also contribute to the UV absorbance. A UV-Vis spectrum would likely show a maximum absorption wavelength (λmax) in the UV region, which can be used for quantification. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative purposes (qNMR). youtube.com By integrating the signals of specific protons of this compound against a known amount of an internal standard, the concentration can be accurately determined. youtube.com Protons on the aromatic ring are expected to resonate in the downfield region of the 1H NMR spectrum (around 6.5-8.0 ppm), while the methyl protons would appear further upfield. libretexts.orglibretexts.orgresearchgate.net

Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound in Methanol

| Parameter | Proposed Value |

| λmax | ~270 nm |

| Molar Absorptivity (ε) | ~15,000 L mol⁻¹ cm⁻¹ |

| Linear Range | 1 - 25 µg/mL |

| Correlation Coefficient (R²) | >0.999 |

Thermal Analysis Techniques for Phase Transitions and Stability in Research Conditions

Thermal analysis techniques are crucial for understanding the physical properties and stability of this compound under different temperature conditions. slideshare.netnumberanalytics.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govtudelft.nl This technique can be used to determine the melting point, glass transition temperature, and enthalpy of fusion of the compound. nih.gov A sharp endothermic peak in the DSC thermogram would indicate the melting point of a pure crystalline sample. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. netzsch.com TGA is used to assess the thermal stability of a compound by identifying the temperature at which it begins to decompose. netzsch.com For this compound, the TGA curve would likely show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. acs.org The presence of an aromatic ring and ether linkage can contribute to a relatively high thermal stability. researchgate.net

Table 4: Illustrative Thermal Analysis Data for this compound

| Analysis Type | Parameter | Proposed Value |

| DSC | Melting Point (Tm) | 150 - 160 °C |

| Enthalpy of Fusion (ΔHf) | 25 - 35 J/g | |

| TGA | Onset of Decomposition (Td) | > 200 °C (in inert atmosphere) |

Future Research Trajectories and Unexplored Avenues for 2 2 Methylphenoxy Ethanethioamide

Exploration of Asymmetric Synthesis Routes to Chiral Analogs of 2-(2-Methylphenoxy)ethanethioamide

There is no scientific literature available that describes the asymmetric synthesis of chiral analogs of this compound. Research in this area would first need to establish synthetic pathways to introduce chirality, followed by the development of stereoselective methods to control the formation of specific enantiomers. Such studies would be foundational for exploring the potential stereospecific interactions of these chiral molecules in biological or material science contexts.

Investigation of Photophysical Properties and Potential Optoelectronic Applications (excluding device performance)

No research has been conducted on the photophysical properties of this compound. Key areas for future investigation would include determining its absorption and emission spectra, quantum efficiency, and excited-state lifetime. Understanding these fundamental properties would be the first step in assessing its potential for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as a fluorescent probe, without considering its performance in any specific device.

Mechanistic Studies of Novel Catalytic Transformations Mediated by this compound

There are no published reports on the use of this compound as a catalyst or a ligand in catalytic systems. Future research could explore its potential to mediate novel chemical transformations. Mechanistic studies would be crucial to understand the reaction pathways, the role of the compound in the catalytic cycle, and the factors influencing its catalytic activity and selectivity.

Advanced Materials Development from this compound Based Architectures

The development of advanced materials from this compound-based architectures is an unexplored field. There is no literature on the incorporation of this molecule into polymers, metal-organic frameworks (MOFs), or other supramolecular structures. Future research in this domain would involve designing and synthesizing novel materials and characterizing their structural, thermal, and mechanical properties.

Data Tables

No data is available to populate any tables regarding the properties or research findings for this compound.

Q & A

Q. What are the standard synthetic routes for 2-(2-Methylphenoxy)ethanethioamide, and what intermediates are critical?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the phenoxyethyl precursor via nucleophilic substitution between 2-methylphenol and a halogenated ethanol derivative (e.g., 2-chloroethanol).

- Step 2 : Conversion of the amide to the thioamide using Lawesson’s reagent or phosphorus pentasulfide (P4S10).

- Key intermediates : 2-(2-Methylphenoxy)acetamide is a critical intermediate, requiring rigorous purification via recrystallization or column chromatography to avoid side products.

- Validation : Confirm intermediate structures using <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy (C=S stretch at ~1250 cm<sup>−1</sup>) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3 ppm); <sup>13</sup>C NMR confirms the thioamide carbonyl (δ ~200 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C9H11NOS requires m/z ≈ 197.06).

- Elemental Analysis : Ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical values).

- HPLC : Quantifies purity (>95%) and detects degradation products .

Q. How does the 2-methylphenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Steric Effects : The ortho-methyl group hinders electrophilic attack at the aromatic ring, directing reactivity to the ethanethioamide moiety.

- Electronic Effects : The electron-donating methyl group increases electron density on the phenoxy oxygen, stabilizing intermediates in reactions like alkylation or acylation.

- Methodology : Kinetic studies under varying conditions (e.g., solvent polarity, temperature) can quantify these effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol/dichloromethane.

- Data Collection : Use a diffractometer (Cu-Kα radiation) to collect intensity data.

- Refinement : Employ SHELXL for structure solution, refining parameters like thermal displacement and occupancy.

- Applications : Resolve tautomerism (e.g., thione vs. thiol forms) or confirm regiochemistry in substituted analogs .

Q. How to design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

- Substituent Variation : Modify the phenoxy ring (e.g., halogenation at para positions) or the thioamide group (e.g., N-alkylation).

- Assays :

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptor subtypes).

- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., monoamine oxidase).

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. How to address contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

- Source Analysis : Compare assay conditions (e.g., cell lines, buffer pH) and compound purity (validate via HPLC).

- Solubility Effects : Test bioavailability using shake-flask method (logP) or micellar solubilization.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies .

Q. What computational strategies predict target interactions for this compound?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., 5-HT2A).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- QSAR Models : Train machine learning algorithms on datasets linking structural descriptors (e.g., polar surface area) to activity .

Q. How to evaluate the compound’s stability under physiological conditions?

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C.

- Analysis : Monitor degradation via LC-MS and identify products (e.g., hydrolysis to carboxylic acid).

- Storage Stability : Conduct accelerated aging (40°C/75% RH) and assess shelf life using Arrhenius kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.